molecular formula C18H15BrN2O2 B12354250 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

Cat. No.: B12354250
M. Wt: 371.2 g/mol
InChI Key: SONUQNIFDVOKMA-UHFFFAOYSA-N
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Chemical Reactions Analysis

TCS PIM-1 1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding site of Pim-1 kinase. The compound exhibits selectivity over related serine/threonine kinases such as Pim-2 and MEK1/MEK2 . The major products formed from these reactions are typically the result of the compound’s inhibitory activity on Pim-1 kinase.

Comparison with Similar Compounds

TCS PIM-1 1 is unique in its high selectivity and potency as a Pim-1 kinase inhibitor. Similar compounds include other Pim kinase inhibitors such as SGI-1776, Quercetagetin, and PIM-1 Inhibitor 2 . These compounds also target Pim kinases but may differ in their selectivity and potency. TCS PIM-1 1 stands out due to its high selectivity over Pim-2 and MEK1/MEK2, making it a valuable tool in scientific research .

Biological Activity

6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile, also known by its CAS number 491871-58-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H11BrN2O2
  • Molecular Weight : 367.2 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

The compound features a piperidine ring substituted with a bromo and hydroxy phenyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the piperidine framework followed by functional group modifications. The detailed synthesis procedure can be referenced in supporting literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from piperidine scaffolds. For instance, derivatives containing oxopyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

In vitro assays demonstrated that compounds structurally related to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. Studies indicate that they possess activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on A549 cells.
    • Methodology : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays.
    • Results : Significant reduction in cell viability was observed, with some compounds reducing viability to as low as 66% compared to controls.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess activity against multidrug-resistant pathogens.
    • Methodology : Compounds were screened against clinical isolates of Staphylococcus aureus.
    • Results : Certain derivatives exhibited potent activity against resistant strains, indicating their potential as new antimicrobial agents .

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C18H15BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-8,13,15-16,22H,9H2,(H,21,23)

InChI Key

SONUQNIFDVOKMA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1C2=C(C=CC(=C2)Br)O)C#N)C3=CC=CC=C3

Origin of Product

United States

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